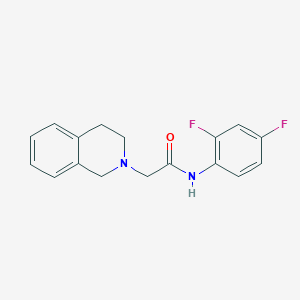

N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Descripción

N-(2,4-Difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 3,4-dihydroisoquinoline moiety linked via a methylene bridge. Its structure combines aromatic fluorination with a partially saturated isoquinoline scaffold, which may confer unique physicochemical and pharmacological properties.

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKERGZGFWNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327147 | |

| Record name | N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

714210-81-8 | |

| Record name | N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H14F2N2O

Molecular Weight: 256.27 g/mol

IUPAC Name: N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

CAS Number: 717119-59-0

Biological Activity Overview

The biological activity of N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been explored primarily in the context of its pharmacological effects. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Neuroprotective Effects : Research indicates that N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may have neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by inhibiting apoptosis and promoting cell survival pathways.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been identified:

- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound may trigger apoptosis via caspase activation and modulation of Bcl-2 family proteins.

- Antioxidant Activity : There is evidence that it can scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces neuronal death in neurodegenerative models | |

| Antioxidant | Scavenges free radicals |

| Mechanism | Description | References |

|---|---|---|

| Cell Cycle Inhibition | Disruption of key signaling pathways | |

| Apoptosis Induction | Activation of caspases and Bcl-2 modulation | |

| Oxidative Stress Reduction | Scavenging ROS |

Case Studies

Several case studies have highlighted the efficacy of N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in various experimental settings:

- Study on Cancer Cell Lines : In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Neuroprotection in Animal Models : Animal studies showed that administration of the compound reduced behavioral deficits in models of Alzheimer's disease, correlating with decreased markers of neuroinflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, enabling comparative analysis of substituent effects and bioactivity:

N-(3,4-Difluorophenyl)-2-[6-Fluoro-3-(4-Methylbenzoyl)-4-Oxoquinolin-1-yl]Acetamide ()

- Structure: Features a 3,4-difluorophenyl group and a quinoline-4-one core substituted with a 4-methylbenzoyl moiety.

- Key Differences: The quinoline ring introduces planar aromaticity and a ketone group, contrasting with the partially saturated isoquinoline in the target compound.

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()

- Structure : Contains a dichlorophenyl group and a pyrazolone ring.

- Key Differences : Chlorine substituents (vs. fluorine) increase lipophilicity and steric bulk. The pyrazolone ring provides hydrogen-bonding sites (N–H⋯O) that stabilize dimer formation .

N-(3,4-Difluorophenyl)-2,2-Diphenyl-Acetamide ()

- Structure : Substituted with two phenyl groups on the acetamide methylene carbon.

- Key Differences: The diphenyl substitution creates steric hindrance and reduces conformational flexibility compared to the isoquinoline-linked target compound.

- Conformational Analysis : Dihedral angles between aromatic rings (54.8°–77.5°) influence molecular packing and solubility .

Goxalapladib ()

- Structure : A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl groups.

- Activity : Developed for atherosclerosis treatment, highlighting fluorinated acetamides’ applicability in cardiovascular therapies .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Fluorination Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s dichlorophenyl derivative) .

- Conformational Dynamics : Dihedral angles between aromatic rings (e.g., 44.5°–77.5° in ) influence molecular interactions and crystallinity, which are critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.